1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester

Description

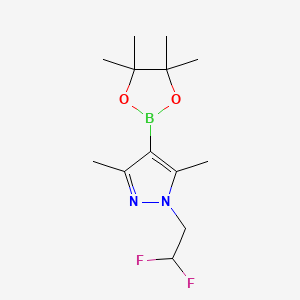

1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic acid pinacol ester is a boronic ester derivative featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions and a 2,2-difluoroethyl group at the 1-position. The boronic acid is stabilized as a pinacol ester, a common strategy to enhance shelf stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is of interest in medicinal chemistry and materials science due to the unique electronic effects imparted by the difluoroethyl group, which may influence lipophilicity, metabolic stability, and binding interactions in biological systems .

Properties

Molecular Formula |

C13H21BF2N2O2 |

|---|---|

Molecular Weight |

286.13 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C13H21BF2N2O2/c1-8-11(9(2)18(17-8)7-10(15)16)14-19-12(3,4)13(5,6)20-14/h10H,7H2,1-6H3 |

InChI Key |

PDVPJZXAAPRYLD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(F)F)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Boronic Ester via Suzuki-Miyaura Cross-Coupling

One of the most common routes involves the Suzuki-Miyaura coupling of a suitable halogenated pyrazole derivative with a boronic ester precursor.

This method involves initial halogenation of the pyrazole ring at the 4-position, followed by coupling with a boronic ester such as 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, yielding the boronic ester precursor.

Direct Borylation of Pyrazole Derivatives

Alternatively, direct borylation of pyrazole derivatives can be achieved using bis(pinacolato)diboron in the presence of a transition metal catalyst, such as palladium or copper, under reflux conditions.

This approach allows for efficient formation of the boronic ester directly on the heteroaryl core.

Final Assembly and Purification

The final step involves coupling the difluoroethyl pyrazole intermediate with the boronic ester, often via Suzuki-Miyaura coupling, under conditions similar to those described in section 2.1.

| Reaction Conditions | Details | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | , |

| Base | Potassium carbonate | , |

| Solvent | Toluene/ethanol/water | |

| Temperature | 80°C | , |

| Yield | Up to 66% |

Summary of Key Data

Notes and Considerations

- The choice of starting materials and reagents significantly influences the yield and purity.

- Protecting groups may be necessary during multi-step syntheses to prevent side reactions.

- Purification typically involves column chromatography, recrystallization, or distillation, depending on the intermediate's properties.

- Reaction optimization, including temperature, solvent, and catalyst loading, is crucial for maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

Major Products:

Carbon-Carbon Coupled Products: Resulting from Suzuki–Miyaura coupling.

Alcohols and Ketones: From oxidation reactions.

Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic Acid pinacol Ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The difluoroethyl group can also participate in various substitution reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Key Observations :

Reactivity in Suzuki-Miyaura Coupling

- Electron-deficient boronic esters (e.g., difluoroethyl-substituted) may require optimized reaction conditions (e.g., higher catalyst loading or elevated temperatures) compared to electron-rich analogs like 1-ethyl or 1-THP derivatives .

- Yields : 1-Benzyl and 1-ethyl analogs achieve >70% yields in Suzuki couplings, while fluorinated variants (e.g., 4-fluorobenzyl) show slightly reduced yields due to steric hindrance .

Physical and Spectroscopic Properties

Notes:

- The difluoroethyl group likely reduces boiling point due to lower molecular symmetry but increases density via fluorine’s atomic mass.

- Predicted LogP values suggest enhanced membrane permeability compared to non-fluorinated analogs.

Biological Activity

1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole-4-boronic acid pinacol ester is a specialized boronic acid derivative with potential applications in medicinal chemistry and organic synthesis. Characterized by its unique molecular structure, this compound is primarily utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling due to its boron functionality. This article explores the biological activity of this compound, focusing on its interactions with biological targets and potential therapeutic applications.

- Molecular Formula : C11H19BN2O2

- Molecular Weight : 222.09 g/mol

- Appearance : White to beige powder

The compound's structure features a pyrazole ring and a pinacol ester functional group, which contribute to its reactivity and interaction with biological systems .

Boronic acids are known for their ability to interact with various biological targets, including enzymes and proteasomes involved in metabolic pathways. The unique difluoroethyl substituent in this compound may enhance its lipophilicity, potentially improving its interactions with cellular targets compared to other pyrazole-based boron compounds .

Potential Therapeutic Applications

While specific biological activity data for this compound is limited, research indicates that similar compounds exhibit significant biological activities. For instance:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, which is crucial for protein degradation and cell cycle regulation.

- Anticancer Activity : Compounds with similar structures have shown promise in targeting cancer cell proliferation through their interactions with specific protein targets .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dimethylpyrazole-4-boronic Acid Pinacol Ester | C11H19BN2O2 | Lacks difluoroethyl group; used in similar reactions |

| 3-Bromo-3-methyl-1H-pyrazole-4-boronic Acid | C8H10BBrN2O2 | Contains bromine; utilized in Suzuki coupling |

| 4-Methyl-3-pyrazolylboronic Acid | C7H10BNO2 | Simpler structure; used in various organic syntheses |

The difluoroethyl group in our compound may provide enhanced selectivity and potency against specific biological targets compared to these analogs .

Case Studies and Research Findings

Research has shown that boron-containing compounds can significantly impact cellular mechanisms. For example:

- A study demonstrated that similar pyrazole-based boron compounds effectively inhibited cancer cell growth by disrupting proteasomal function .

- Another investigation highlighted the potential of boronic acids in drug discovery, particularly for developing inhibitors targeting protein-protein interactions essential for tumor progression .

Q & A

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software models transmetalation barriers and boron hybridization states.

- Molecular Dynamics (MD) : GROMACS simulations assess solvation effects on hydrolysis rates.

- ADMET Prediction : SwissADME estimates bioavailability and toxicity profiles .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question

For NMR, benchmark computed chemical shifts (via ACD/Labs or mNOVA) against experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects. In , methyl group splitting in ¹H NMR of similar esters was resolved via variable-temperature NMR to identify rotameric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.